(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid
Description
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid is a fluorinated aryl boronic acid characterized by a benzo[d][1,3]dioxol (methylenedioxyphenyl) scaffold substituted with a fluorine atom at the 4-position and a boronic acid (-B(OH)₂) group at the 5-position. This structure combines the electron-withdrawing effects of fluorine and the boronic acid’s capacity for covalent interactions, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Boronic acids are widely used in drug development due to their ability to form reversible complexes with diols, enhancing bioavailability and targeting enzymes or receptors . The fluorine substituent may further modulate reactivity, stability, and biological activity .
Properties
IUPAC Name |
(4-fluoro-1,3-benzodioxol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUBGPDUHFEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCO2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675041 | |
| Record name | (4-Fluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-75-9 | |
| Record name | B-(4-Fluoro-1,3-benzodioxol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorobenzo[d][1,3]dioxol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the reaction of 2-fluoro-3,4-methylenedioxyphenyl halides with boronic acid derivatives under specific conditions . One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a palladium catalyst . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Chemical Reactions Analysis
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under oxidative conditions.
Reduction: It can be reduced to form the corresponding boronic esters or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions are typically biaryl compounds, phenols, or boronic esters .
Scientific Research Applications
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property makes it useful in the design of sensors and probes for detecting specific molecules . Additionally, the fluorinated methylenedioxyphenyl ring can participate in various interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural Comparison with Similar Boronic Acids
Table 1: Structural and Electronic Comparisons
Reactivity in Cross-Coupling Reactions
Table 2: Reaction Efficiency of Aryl Boronic Acids
Key Insights :
- Fluorinated boronic acids generally exhibit moderate yields (60–65%) in Pd-catalyzed reactions, comparable to halogenated analogs but lower than electron-rich methoxy-substituted derivatives .
- The target compound’s reactivity is expected to align with halogenated analogs due to fluorine’s electron-withdrawing nature. However, attempts to radiofluorinate similar compounds (e.g., 6-formylbenzo[d][1,3]dioxol-5-yl boronic acid) via Cu-mediated methods were unsuccessful, suggesting fluorination may complicate certain synthetic pathways .
Physicochemical Properties
- pKa and Solubility : Fluorine lowers the pKa of boronic acids, enhancing their acidity and diol-binding capacity at physiological pH. This property is critical for self-healing hydrogels and drug delivery systems .
- Stability: Fluorinated boronic acids may exhibit improved metabolic stability compared to non-fluorinated analogs, as seen in boronic prodrugs where fluorine reduces glucuronidation .
Key Insights :
- Fluorinated boronic acids (e.g., 13c) show markedly higher inhibitory activity than non-boronic or non-fluorinated analogs, highlighting fluorine’s role in enhancing target binding .
- The target compound’s benzo[d][1,3]dioxol scaffold may further improve pharmacokinetics by mimicking natural product frameworks, as seen in podophyllotoxin derivatives .
Biological Activity
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.
This compound, with the molecular formula CHB O, features a boronic acid functional group which contributes to its reactivity and biological interactions. The presence of the fluorine atom enhances its pharmacological profile by improving binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| U266 | 6.74 | Proteasome inhibition |
| MCF-7 | 8.21 | Cell cycle arrest at G2/M phase |
| HeLa | 5.90 | Induction of apoptosis |
The mechanism of action involves inhibition of the proteasome, leading to accumulation of pro-apoptotic factors and subsequent cell death. This compound also demonstrates cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various pathogenic bacteria. The compound acts by inhibiting bacterial enzymes critical for cell wall synthesis.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 0.004 |
| S. aureus | 0.008 |
| P. aeruginosa | 0.012 |
These results indicate a strong affinity for binding to serine residues in bacterial enzymes, which is essential for its antibacterial activity .
Antiviral Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity, particularly against HIV.
Table 3: Antiviral Activity Data
| Virus | IC (µM) | Mechanism of Action |
|---|---|---|
| HIV | 5.00 | Inhibition of HIV protease |
The compound acts as a competitive inhibitor of HIV protease with a significantly improved binding affinity compared to existing treatments like darunavir . This enhanced affinity suggests potential for development into a therapeutic agent for HIV treatment.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models:
- Case Study on Cancer Treatment : A study involving mouse models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Antibacterial Efficacy : Clinical isolates from patients with resistant infections were treated with this compound, resulting in notable bacterial clearance without significant toxicity observed in host cells.
- HIV Protease Inhibition : In vitro studies showed that this compound effectively reduced viral load in infected cell cultures, indicating its potential as a novel antiviral agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
